![molecular formula C13H10N2O2S B345218 N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B345218.png)
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.30 g/mol. The purity is usually 95%.
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Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound this compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the furan and carboxamide groups enhances its chemical reactivity and biological interactions. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain relief.
- Signal Transduction Modulation : It may also modulate signal transduction pathways that are critical for cell proliferation and survival, potentially impacting cancer cell growth.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15.0 | Induction of apoptosis via caspase activation |
U-937 (monocytic leukemia) | 12.5 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 18.0 | Inhibition of COX enzymes |
These results suggest that the compound may act as a potential therapeutic agent in cancer treatment by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The compound's ability to inhibit bacterial and fungal growth suggests it could be developed as an antimicrobial agent.
Case Studies
- In Vivo Studies : A study conducted on mice treated with this compound demonstrated a significant reduction in tumor size compared to the control group. The treatment led to increased levels of apoptotic markers in tumor tissues, confirming its efficacy as an anticancer agent.
- Synergistic Effects : Research has indicated that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the overall cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
This compound can be compared with other benzothiazole derivatives:
Compound | Biological Activity | Unique Features |
---|---|---|
N-(benzo[d]thiazol-2-yl)-benzamide | Moderate anticancer activity | Lacks furan group |
N-(6-methoxybenzothiazol-2-yl)-carboxamide | Antimicrobial activity | Contains methoxy group |
The unique combination of functional groups in this compound enhances its biological activities compared to other derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Research indicates that similar benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 6.26 µM to 20.46 µM against lung cancer cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests revealed promising minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent .
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can disrupt metabolic processes and influence cellular behavior.
- DNA Interaction : Similar compounds have been shown to bind to DNA within the minor groove, potentially affecting transcription and replication processes, which is crucial for antitumor activity.
Anticonvulsant Activity
A study synthesized various benzothiazole derivatives and evaluated their anticonvulsant potential. The findings indicated that certain derivatives displayed effective anticonvulsant activity in animal models without significant neurotoxicity .
Toxicity Studies
Toxicological assessments have shown that synthesized compounds did not exhibit significant liver toxicity or neurotoxicity in preliminary screenings. This suggests a favorable safety profile for further development of this compound .
In Vivo Efficacy
In animal models, the compound demonstrated efficacy against tumor growth with minimal side effects observed in normal tissues. This indicates its potential as a selective therapeutic agent.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFQLDZFQUFTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.